

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1473559

[Get Quote](#)

An In-Depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

This guide provides a comprehensive technical overview of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**, a pivotal chemical intermediate in contemporary research and pharmaceutical development. Designed for chemists, researchers, and professionals in drug discovery, this document delves into the compound's core properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, identified by the CAS Number 720-73-0, is an aromatic carboxylic acid featuring a biphenyl scaffold.^{[1][2][3]} This structural motif is of significant interest in medicinal chemistry as it is a "privileged scaffold," meaning it is a recurring molecular framework in a multitude of biologically active compounds.^[4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.^{[5][6]} The presence of both a carboxylic acid group—a key functional group for interacting with biological targets—and a tunable biphenyl core makes this compound a versatile starting material for the synthesis of novel therapeutic agents and functional materials.^[7]

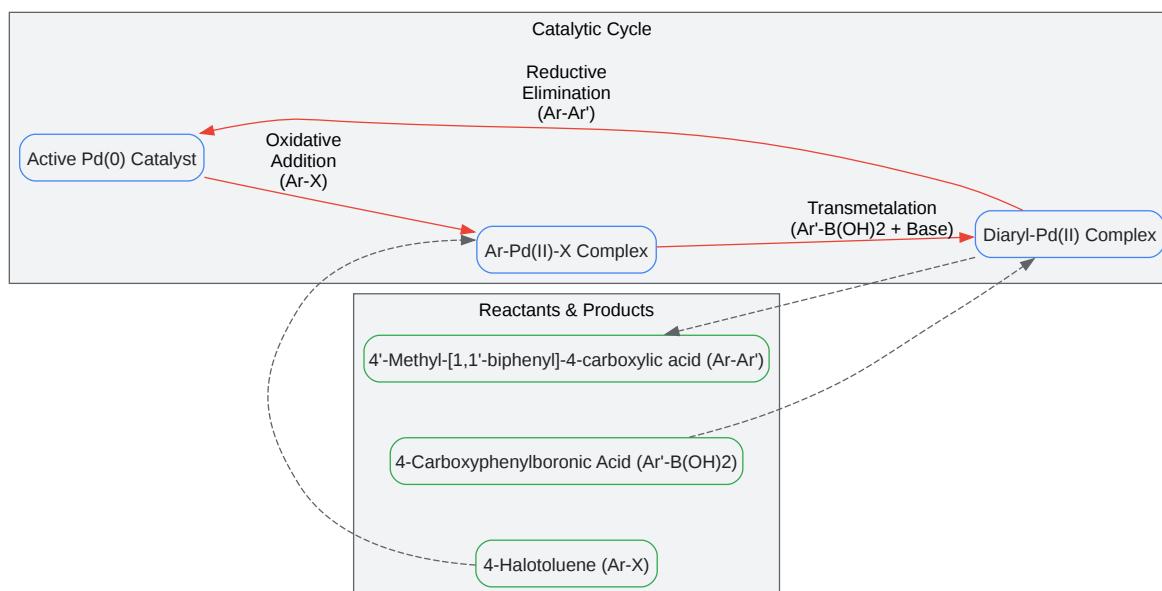
Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	720-73-0	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1] [2]
Molecular Weight	212.24 g/mol	[1] [2] [3]
IUPAC Name	4-(4-methylphenyl)benzoic acid	[2]
Appearance	White to off-white solid	[8]
Melting Point	253-256 °C	[8]
Topological Polar Surface Area	37.3 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[\[4\]](#)[\[9\]](#)[\[10\]](#)


The synthesis of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** typically involves the coupling of 4-carboxyphenylboronic acid with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).

The Catalytic Cycle: An Explanatory Framework

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, proceeds through three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-halotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
- Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (the p-tolyl group) to the Pd(II) complex, displacing the halide.
- Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Suzuki-Miyaura Catalytic Cycle

Step-by-Step Experimental Protocol

This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.[8][11]

Materials:

- 4-Iodobenzoic acid
- 4-Methylphenylboronic acid (p-tolylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$)
- Base (e.g., Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3))
- Solvent system (e.g., 1,4-Dioxane/Water or Dimethoxyethane/Water mixture)
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
- Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water). [11] Bubble the inert gas through the solution for 15-20 minutes. Subsequently, add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [11]
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with an aqueous acid solution (e.g., 2M HCl) to a pH below 7 to precipitate the carboxylic acid product. [8]

- Isolation and Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or benzene/petroleum ether) to yield pure **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**.[\[12\]](#)

Applications in Drug Discovery and Materials Science

The biphenyl carboxylic acid moiety is a cornerstone in the design of various functional molecules.

- Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of biphenyl carboxylic acid, such as Fenbufen.[\[11\]](#) The structural rigidity and lipophilicity of the biphenyl core are crucial for binding to target enzymes like cyclooxygenase (COX).
- Anticancer Agents: The biphenyl scaffold has been utilized to develop novel anticancer agents. For instance, derivatives have been synthesized and tested against breast cancer cell lines, showing promising activity.[\[11\]](#)
- Liquid Crystals: The rod-like shape of biphenyl derivatives makes them excellent candidates for the core structures of liquid crystals, which are essential in display technologies.[\[5\]](#)
- Organic Synthesis Intermediate: Beyond direct applications, this compound serves as a key intermediate for more complex molecules. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing for further molecular elaboration.[\[6\]](#)

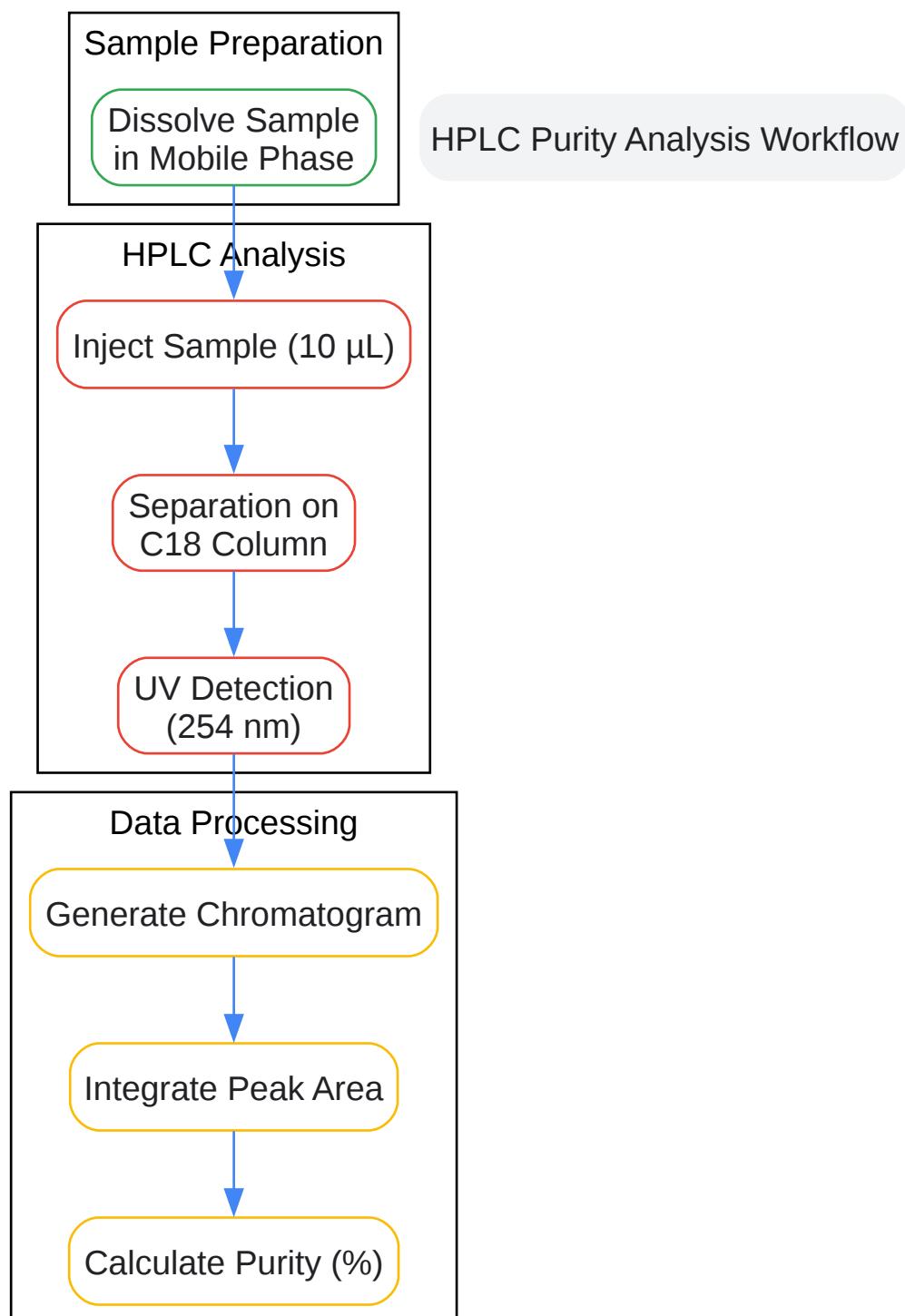
Analytical Characterization

Ensuring the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**.[\[13\]](#)

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure. The ^1H NMR spectrum would show characteristic signals for the aromatic protons in the two different phenyl rings and a singlet for the methyl

group. The ^{13}C NMR would confirm the presence of the carboxylic acid carbon and the distinct aromatic carbons.[11][13]


- Mass Spectrometry (MS): This technique determines the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to confirm the molecular ion peak corresponding to the exact mass of $\text{C}_{14}\text{H}_{12}\text{O}_2$.[11][13][14]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C-H stretches for the aromatic rings and the methyl group.[11][13]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**.

Representative HPLC Method:[15][16]

- Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated state.[15]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV detection at a wavelength of approximately 254 nm, where the biphenyl chromophore strongly absorbs.[16]
- Sample Preparation: The sample is dissolved in the mobile phase.

[Click to download full resolution via product page](#)

HPLC Purity Analysis Workflow

Conclusion

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant value to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical nature, ensures its continued importance as a key building block for the discovery and development of novel molecules. The analytical techniques outlined in this guide provide a solid framework for its quality control, ensuring reliable and reproducible research outcomes.

References

- [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. PubChem.
- 4'-Methyl-4-biphenylcarboxylic acid. PubChem.
- Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. *Organic Process Research & Development*, 3(4), 248–252.
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. SIELC Technologies.
- Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society.
- Suzuki-Miyaura Coupling. *Organic Synthesis*.
- Synthesis of 4'-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: *Journal of Chemistry*.
- Biphenyl-4-carboxylic acid. NIST WebBook.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. McMaster University.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. Semantic Scholar.
- Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-substituted phenyl-4,5-dihydro-imidazol-1-yl)amide. *Asian Journal of Chemistry*, 21(7), 5155-5159.
- Methyl 4-biphenylcarboxylate. PubChem.
- [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester. PubChem.
- Tassone, G., & Angeli, A. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design. *Pharmaceuticals*, 15(10), 1259.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-METHYLBIPHENYL-4-CARBOXYLIC ACID | 720-73-0 [chemicalbook.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst | Semantic Scholar [semanticscholar.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 13. rroij.com [rroij.com]
- 14. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 15. [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1473559#4-methyl-1-1-biphenyl-4-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com